2-[(4-Chloro-2-nitrophenyl)amino]acetic acid
Overview
Description
“2-[(4-Chloro-2-nitrophenyl)amino]acetic acid” is an organic compound with the molecular formula C8H7ClN2O4 . It is a derivative of acetic acid where the methane group is linked to a 4-Chloro-2-nitrophenyl amino group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a carbon bearing a nitro group . The exact structure can be determined using spectroanalytical data such as NMR and IR .Scientific Research Applications
Metabolism and Toxicology Research
Studies involving compounds with structural similarities to 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid, such as those involving chloronitrobenzenes and chlorophenoxyacetic acids, are prominent in the context of metabolism and toxicology. For instance, research on the metabolism and excretion of [14C]MK-0524, a prostaglandin D2 receptor antagonist, provides insights into how similar compounds are metabolized and excreted in humans (Karanam et al., 2007). Similarly, the study of urinary metabolites from individuals acutely poisoned with p-chloronitrobenzene highlights the metabolic pathways and potential toxic effects of related nitrophenyl compounds (Yoshida et al., 1992).
Environmental and Occupational Health
Research on the environmental and occupational health impacts of chlorophenoxyacetic acids and chloronitrobenzenes can offer parallels to the applications of this compound. Studies on the effects of phenoxyherbicides and chlorophenols on human health (Smith et al., 1984) and the identification of urinary metabolites in workers exposed to chloronitrobenzene (Jones et al., 2007) are key in understanding the environmental and occupational implications of exposure to such compounds.
Drug Development and Pharmacokinetics
The study of compounds with chloro and nitro functional groups has implications in drug development, particularly in understanding the pharmacokinetics, metabolism, and excretion of novel therapeutic agents. For example, the investigation of the absorption, metabolism, and excretion of MK-0524 (Karanam et al., 2007) is relevant for developing drugs with similar structural features to this compound.
Chemical Safety and Regulation
Studies on the toxicological profile and safety regulations of compounds like 2,4-Dichlorophenoxyacetic acid (Osterloh et al., 1983) and the effects of exposure to similar chemicals in occupational settings provide a foundation for understanding the safety, regulation, and potential hazards associated with the use of this compound in research and industry.
Properties
IUPAC Name |
2-(4-chloro-2-nitroanilino)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c9-5-1-2-6(10-4-8(12)13)7(3-5)11(14)15/h1-3,10H,4H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIXZTSSBNLOQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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